

# Application Notes and Protocols: ELOVL6-IN-2 in Diet-Induced Obesity Models

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## Compound of Interest

Compound Name: ELOVL6-IN-2

Cat. No.: B1452680

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## Introduction

Elongation of very-long-chain fatty acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts.[1][2] This process is integral to the de novo synthesis of long-chain fatty acids and plays a significant role in lipid metabolism.[1] ELOVL6 is highly expressed in lipogenic tissues such as the liver and adipose tissue, and its expression is upregulated in obese animal models.[1][3][4] Genetic and pharmacological inhibition of ELOVL6 has been investigated as a potential therapeutic strategy for metabolic disorders, including insulin resistance and type 2 diabetes, often associated with diet-induced obesity.[5][6]

**ELOVL6-IN-2** is a potent, selective, and orally active inhibitor of ELOVL6, with an IC<sub>50</sub> value of 34 nM for the mouse enzyme.[7] This document provides detailed application notes and protocols for the use of **ELOVL6-IN-2** in preclinical diet-induced obesity (DIO) models, summarizing key quantitative data and outlining experimental methodologies.

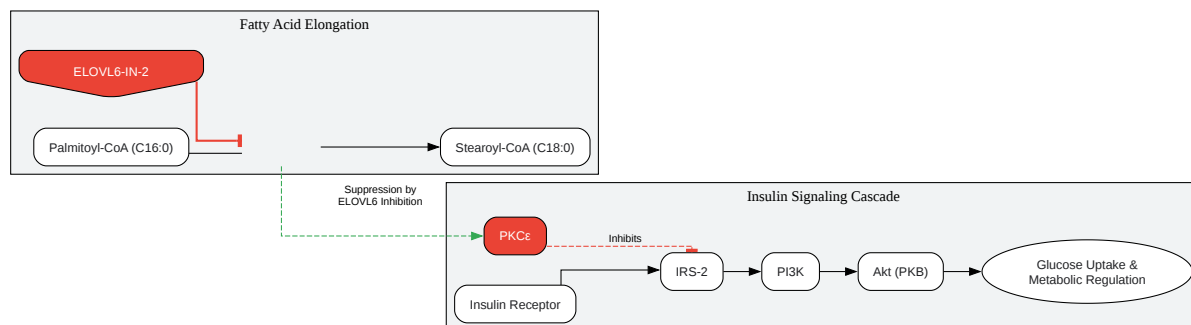
## Mechanism of Action

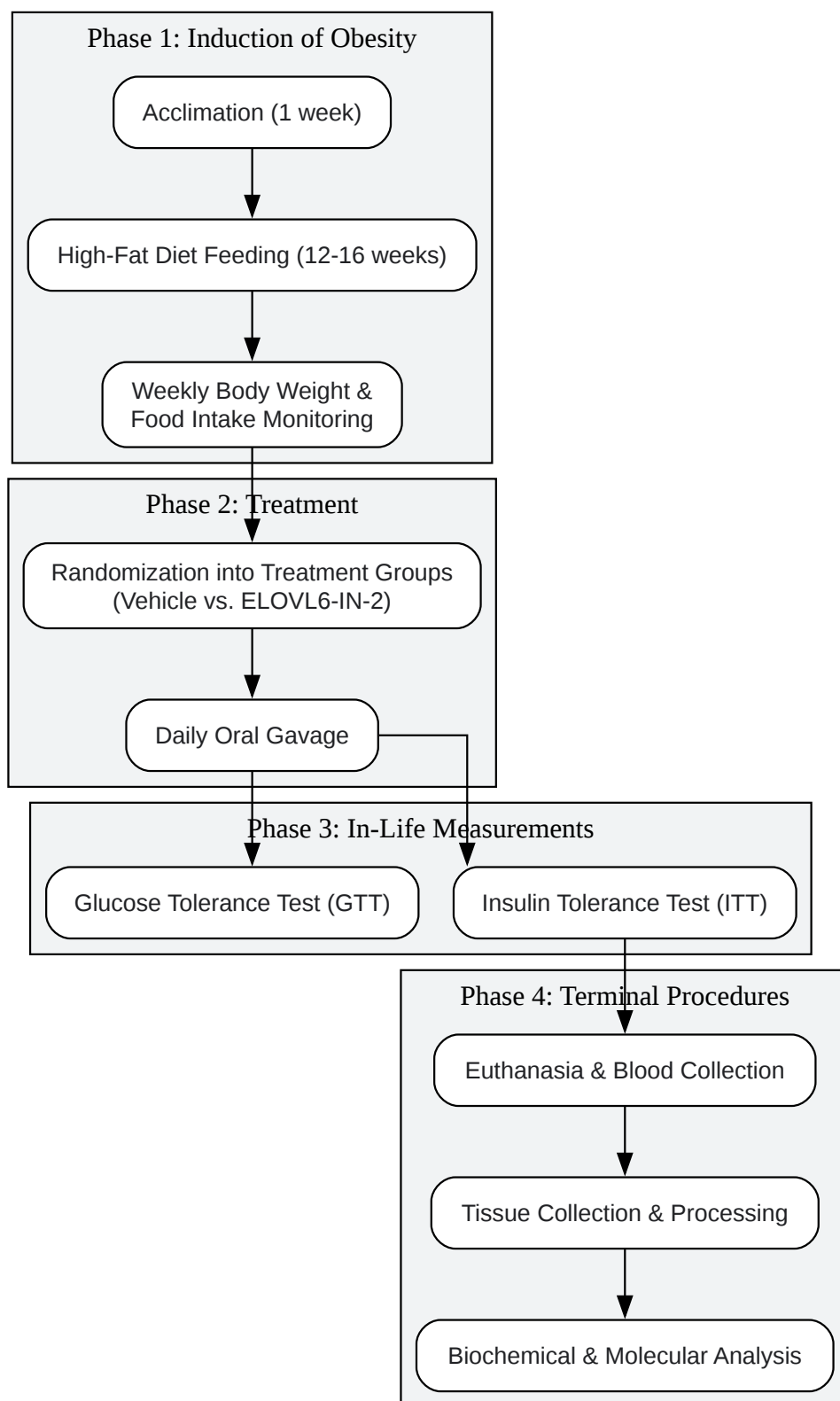
ELOVL6 catalyzes the conversion of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0) and palmitoleoyl-CoA (C16:1n-7) to cis-vaccenoyl-CoA (C18:1n-7).[1][2] Inhibition of ELOVL6 by **ELOVL6-IN-2** is expected to alter the cellular fatty acid composition, leading to an increase in C16 fatty acids and a decrease in C18 fatty acids.[1] This shift in the fatty acid profile has been

shown to impact various cellular processes, including insulin signaling. Studies in ELOVL6-deficient mice suggest that the amelioration of insulin resistance is associated with the restoration of hepatic insulin receptor substrate-2 (IRS-2) and the suppression of protein kinase C epsilon (PKC $\epsilon$ ) activity, leading to restored Akt phosphorylation.[5][6]

## Signaling Pathway

The inhibition of ELOVL6 impacts the fatty acid elongation pathway, which in turn can influence downstream insulin signaling pathways.





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